molecular formula C10H15NO2 B11909486 methyl 1-tert-butyl-1H-pyrrole-3-carboxylate

methyl 1-tert-butyl-1H-pyrrole-3-carboxylate

Cat. No.: B11909486
M. Wt: 181.23 g/mol
InChI Key: VOXHQJMSOQMIFT-UHFFFAOYSA-N
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Description

Methyl 1-tert-butyl-1H-pyrrole-3-carboxylate is an organic compound belonging to the pyrrole family Pyrroles are heterocyclic aromatic organic compounds, characterized by a five-membered ring structure containing one nitrogen atom This specific compound is notable for its tert-butyl group attached to the nitrogen atom and a methyl ester group at the 3-position of the pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 1-tert-butyl-1H-pyrrole-3-carboxylate typically involves the following steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, often using continuous flow reactors and automated systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions: Methyl 1-tert-butyl-1H-pyrrole-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Pyrrole-3-carboxylic acids.

    Reduction: Pyrrole-3-carboxylate derivatives.

    Substitution: Halogenated or nitro-substituted pyrrole derivatives.

Mechanism of Action

The mechanism of action of methyl 1-tert-butyl-1H-pyrrole-3-carboxylate involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Uniqueness: Methyl 1-tert-butyl-1H-pyrrole-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. Its combination of a tert-butyl group and a methyl ester group makes it a versatile intermediate in organic synthesis and a valuable compound for research and industrial applications.

Properties

Molecular Formula

C10H15NO2

Molecular Weight

181.23 g/mol

IUPAC Name

methyl 1-tert-butylpyrrole-3-carboxylate

InChI

InChI=1S/C10H15NO2/c1-10(2,3)11-6-5-8(7-11)9(12)13-4/h5-7H,1-4H3

InChI Key

VOXHQJMSOQMIFT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)N1C=CC(=C1)C(=O)OC

Origin of Product

United States

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